Calanolide E

Description

Properties

IUPAC Name |

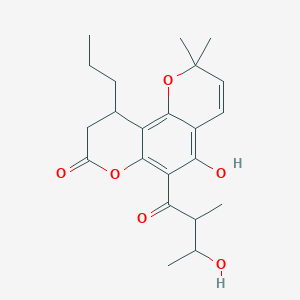

5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-6-7-13-10-15(24)27-21-16(13)20-14(8-9-22(4,5)28-20)19(26)17(21)18(25)11(2)12(3)23/h8-9,11-13,23,26H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXVUACNNIWBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Calanolide E: A Technical Guide to its Discovery and Natural Sources

This document provides a comprehensive overview of the discovery, natural sourcing, and isolation of Calanolide E, a tetracyclic dipyranocoumarin with noted biological activity. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery of the Calanolide Class

The emergence of the calanolide family of compounds is a direct result of a large-scale anti-HIV screening program initiated by the U.S. National Cancer Institute (NCI) between 1987 and 1996.[1] This extensive program analyzed over 30,000 plant extracts, seeking novel therapeutic agents. In 1987, an extract from the leaves and twigs of Calophyllum lanigerum var. austrocoriaceum, collected in Sarawak, Malaysia, demonstrated significant anti-HIV activity.[1][2][3]

Subsequent bioassay-guided fractionation of this extract led to the isolation and characterization of the first members of this new class of compounds, most notably Calanolide A.[1][4] These compounds were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which act by inhibiting the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][5][6][7] The initial discovery was groundbreaking, as it presented a novel structural class of NNRTIs derived from a natural source.[1][8]

Identification of Calanolide E

Following the initial discovery of Calanolide A, research efforts continued to explore the chemical diversity within the Calophyllum genus to identify other related compounds with potential anti-HIV or other biological activities.[1] This ongoing search led to the isolation of several other calanolides, including Calanolide E.[1] Calanolide E was identified alongside other analogues from various Calophyllum species, expanding the library of known calanolides.[1] Structural elucidation of these compounds was accomplished through a combination of spectroscopic methods, including UV, IR, NMR, and mass spectrometry.[1][9][10]

Natural Sources

Calanolides are almost exclusively found within the tropical tree genus Calophyllum, which comprises approximately 200 species.[1][4] While the initial discovery was linked to Calophyllum lanigerum, subsequent investigations have identified Calanolide E and its isomers in several other species.

Primary Natural Sources of Calanolides:

-

Calophyllum lanigerum var. austrocoriaceum : The original source of the first calanolides, discovered in Sarawak, Malaysia. Calanolide E has been isolated from the leaves and twigs of this species.[1][2][11]

-

Calophyllum brasiliense : Found in South America, the leaves and twigs of this species have also been shown to contain Calanolide E1 and E2.[11]

-

Calophyllum teysmanii var. inophylloide : This species is another confirmed source of calanolides.[1][4]

-

Calophyllum wallichianum : Calanolide E was isolated from this species and subsequently tested for its anti-Bacillus activity.[1]

The low yield of these compounds from their natural sources (e.g., approximately 0.05% for Calanolide A from C. lanigerum) has presented significant challenges for research and development, prompting efforts into total synthesis.[2][11]

Quantitative and Physicochemical Data

The structural and physical properties of calanolides are critical for their identification and characterization. The data for Calanolide A, the most studied compound in this class, provides a reference for the general characteristics of related molecules like Calanolide E.

| Property | Data for Calanolide A (Reference) |

| Molecular Formula | C₂₂H₂₆O₅[1][11] |

| Molecular Weight | 370.44 g/mol [1][11] |

| Physical State | Oil[1] |

| Optical Rotation [α]D | +60° (c, 0.7 in CHCl₃)[1][9] |

| UV λmax (MeOH) nm | 325 (ε 13,700), 284 (ε 22,800), 228 (ε 22,200)[8][9] |

| High-Resolution EIMS | obs. m/z 370.1764, calc'd for C₂₂H₂₆O₅, 370.1780[9] |

Note: Detailed quantitative data specifically for Calanolide E is less commonly published in publicly accessible databases compared to Calanolide A. However, its characterization relies on the same spectroscopic principles.

Experimental Protocols: Isolation of Calanolides

The isolation of Calanolide E from its natural source follows a standard bioassay-guided fractionation protocol. This multi-step process is designed to separate and purify the target compound from a complex plant extract.

Protocol: Bioassay-Guided Isolation of Calanolide E

-

Collection and Preparation of Plant Material:

-

Leaves and twigs from a source plant (e.g., Calophyllum lanigerum) are collected.

-

The plant material is dried and ground into a fine powder to maximize the surface area for extraction.[9]

-

-

Solvent Extraction:

-

The dried, powdered plant material is extracted with organic solvents to obtain a crude extract. A common method involves sequential extraction with solvents of increasing polarity.[9]

-

A typical solvent choice is a mixture of dichloromethane and methanol.

-

-

Solvent-Solvent Partitioning:

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

This step concentrates the desired non-polar calanolides into a specific fraction, removing a significant portion of unwanted material.[9] The antiviral activity is tracked in each fraction to guide the process.

-

-

Chromatographic Separation:

-

Step 4a: Gel Permeation or Vacuum Liquid Chromatography (VLC): The active, non-polar fraction is further separated using gel permeation chromatography or VLC. This step fractionates the extract based on molecular size and polarity.[9]

-

Step 4b: High-Performance Liquid Chromatography (HPLC): Fractions showing high bioactivity are subjected to multiple rounds of HPLC for final purification.[9]

-

A silica gel column is often used for initial purification.

-

A C18 reversed-phase column is typically used for the final purification step to yield the pure calanolide compound.[9]

-

-

-

Structural Elucidation:

-

The structure of the purified compound (Calanolide E) is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.[1][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To determine the carbon-hydrogen framework and establish connectivity.[1][9]

-

Infrared (IR) Spectroscopy: To identify functional groups.[1][9]

-

Ultraviolet (UV) Spectroscopy: To analyze the chromophore system.[1][9]

-

-

Visualizations

The following diagrams illustrate the key workflows and relationships in the discovery and isolation of Calanolide E.

Caption: Workflow for the bioassay-guided isolation of Calanolide E.

References

- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.mongabay.com [news.mongabay.com]

- 3. worldrainforests.com [worldrainforests.com]

- 4. researchgate.net [researchgate.net]

- 5. Calanolide A - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CA2133080C - Calanolide antiviral compounds, compositions and uses thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. mdpi.com [mdpi.com]

- 11. Buy (-)-Calanolide A | 163661-45-8 [smolecule.com]

Calanolide E: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calanolide E is a naturally occurring tetracyclic coumarin that has garnered significant interest within the scientific community, primarily for its potential as an antiviral agent. Isolated from the latex and bark of trees belonging to the Calophyllum genus, this complex phytochemical exhibits promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Calanolide E, with a particular focus on its anti-HIV activity. Detailed experimental methodologies for its isolation and characterization are presented, alongside a summary of key quantitative data. Furthermore, this document includes diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Identification

Calanolide E is a member of the pyranocoumarin class of natural products. Its core structure consists of a tetracyclic system. The definitive chemical identity of Calanolide E is established through its molecular formula, IUPAC name, and various chemical identifiers. There are stereoisomers of Calanolide E, designated as Calanolide E1 and Calanolide E2, with Calanolide E2 noted for its biological activity.

Table 1: Chemical Identification of Calanolide E

| Identifier | Value |

| Molecular Formula | C₂₂H₂₈O₆[1] |

| Molecular Weight | 388.5 g/mol [1] |

| IUPAC Name | 5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one[1] |

| Canonical SMILES | CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O[1] |

| InChI Key | QVXVUACNNIWBIU-UHFFFAOYSA-N[1] |

| CAS Number | 142566-61-8[1] |

Physicochemical Properties

The physicochemical properties of Calanolide E are crucial for its handling, formulation, and pharmacokinetic profiling. While extensive experimental data for some properties are limited, a combination of reported data and computational predictions provides a useful overview.

Table 2: Physicochemical Properties of Calanolide E

| Property | Value | Source |

| Physical Description | Powder | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick, ChemFaces |

| XLogP3 | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

Note: Some properties are computationally predicted and should be confirmed experimentally.

Biological Activity and Mechanism of Action

The primary biological activity of interest for Calanolide E and its related compounds is the inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1). Calanolides are classified as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Anti-HIV Activity

Mechanism of Action

As an NNRTI, Calanolide E is believed to bind to a non-catalytic site on the HIV-1 reverse transcriptase (RT) enzyme. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. The binding site for Calanolide A, a close analog, has been identified near the pyrophosphate binding site and the active site of the RT enzyme.[6]

Experimental Protocols

Isolation and Purification of Calanolide E

Calanolide E is naturally found in plants of the Calophyllum genus, such as Calophyllum lanigerum. The general procedure for its isolation involves solvent extraction followed by chromatographic purification.

Protocol: Bioassay-Guided Fractionation for Calanolide Isolation

-

Extraction:

-

Dried and ground plant material (e.g., bark, leaves, or twigs) is extracted with an organic solvent, typically a mixture of dichloromethane and methanol (1:1).

-

-

Solvent-Solvent Partitioning:

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between n-hexane, carbon tetrachloride, and other solvents. The anti-HIV activity is monitored in each fraction to guide the separation.

-

-

Chromatographic Purification:

-

The active fractions are further purified using a combination of chromatographic techniques:

-

Vacuum Liquid Chromatography (VLC): The active fraction is often first subjected to VLC on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by HPLC. For Calanolide E, a reversed-phase column (e.g., C18) is typically used.[2]

-

-

Structural Elucidation

The chemical structure of Calanolide E was determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores within the molecule.

Note: Specific spectral data for Calanolide E is not widely published and would typically be found in specialized chemical databases or the primary scientific literature describing its initial isolation.

Synthesis

Due to the low natural abundance of some calanolides, total synthesis is an important alternative for obtaining sufficient quantities for research and development. While a specific total synthesis for Calanolide E is not detailed in readily available literature, the synthesis of the closely related (+/-)-Calanolide A has been achieved. This synthesis typically involves a multi-step approach starting from simpler phenolic precursors and building the complex tetracyclic core through a series of reactions including Pechmann condensation, Friedel-Crafts acylation, and cyclization steps.

Conclusion and Future Directions

Calanolide E represents a promising lead compound in the development of new anti-HIV therapies. Its mechanism of action as an NNRTI, coupled with its activity against some resistant viral strains, makes it a valuable subject for further investigation. Future research should focus on obtaining more comprehensive data on its biological activity, including its efficacy against a wider range of HIV-1 subtypes and resistant mutants. Elucidating the detailed structure-activity relationships of Calanolide E and its analogs could guide the design of more potent and pharmacokinetically favorable derivatives. Furthermore, the development of an efficient and scalable synthetic route is crucial for its advancement as a potential therapeutic agent. The information presented in this guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural product.

References

- 1. Calanolide E | CAS:142566-61-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calanolide A - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

Calanolide E: A Natural Coumarin Compound with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E is a naturally occurring tetracyclic coumarin belonging to the calanolide class of compounds.[1] These compounds, primarily isolated from trees of the Calophyllum genus, have garnered significant scientific interest due to their potent biological activities.[1] While Calanolide A is the most extensively studied member of this family for its anti-HIV properties, Calanolide E and its stereoisomers, Calanolide E1 and E2, have demonstrated notable antiparasitic activities, suggesting a broader therapeutic potential for this subclass of natural products.[2][3] This technical guide provides a comprehensive overview of Calanolide E, including its biological activities, quantitative data, detailed experimental protocols, and a visualization of the established mechanism of action for the calanolide class of compounds.

Biological Activities and Quantitative Data

The primary biological activities of Calanolide E and its related compounds are centered on their antiparasitic and antiviral properties. While specific anti-HIV and anticancer data for Calanolide E are not extensively available, the activity of the closely related Calanolide A provides a strong indication of the potential of this compound class.

Antiparasitic Activity of Calanolide E1 and E2

Calanolide E1 and E2 have been evaluated for their efficacy against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania infantum (a causative agent of visceral leishmaniasis).[2][3] The following table summarizes the 50% effective concentration (EC50) values from these studies.

| Compound | Parasite | EC50 (µM) | Reference |

| Calanolide E1 | Trypanosoma cruzi | 12.1 | [2] |

| Calanolide E2 | Trypanosoma cruzi | 8.2 | [2] |

| Calanolide E1 | Leishmania infantum | 37.1 | [2] |

| Calanolide E2 | Leishmania infantum | 29.1 | [2] |

Anti-HIV Activity of Related Calanolides

Calanolide A is a well-established non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][4] It exhibits potent activity against wild-type and drug-resistant strains of the virus.[4][5] The table below presents the anti-HIV activity and cytotoxicity data for Calanolide A.

| Compound | Virus/Cell Line | Parameter | Value (µM) | Reference |

| Calanolide A | HIV-1 | EC50 | 0.1 | [4] |

| Calanolide B | HIV-1 | EC50 | 0.4 | [4] |

| Calanolide A | CEM-SS Cells | CC50 | 13 | [6] |

Anticancer Activity of Related Calanolides

Some calanolides have also been investigated for their potential as anticancer agents.[2] The following table summarizes the 50% inhibitory concentration (IC50) of Calanolide A against a cancer cell line.

| Compound | Cell Line | Parameter | Value | Reference |

| Calanolide A | Raji (Burkitt's lymphoma) | IC50 | 290 mol ratio/32 pmol TPA | [2] |

Experimental Protocols

Isolation of Calanolides from Calophyllum Species

The isolation of calanolides is typically achieved through a bioassay-guided fractionation process. The following is a general protocol based on methodologies described in the literature.[1][7]

1. Extraction:

-

Dried and ground plant material (e.g., leaves, twigs, bark) of the Calophyllum species is extracted with a mixture of organic solvents, commonly 1:1 methanol:dichloromethane.[1]

-

A subsequent extraction with 100% methanol can be performed to ensure complete extraction of the compounds.[1]

-

The resulting crude extracts are combined and concentrated under reduced pressure.

2. Solvent-Solvent Partitioning:

-

The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A typical scheme involves partitioning between hexane, carbon tetrachloride, and methanol/water mixtures.[2]

3. Chromatographic Purification:

-

The fractions showing biological activity are further purified using chromatographic techniques.

-

Vacuum Liquid Chromatography (VLC) or Gel Permeation Chromatography: The active fraction is often first subjected to VLC on silica gel or gel permeation chromatography to achieve a rough separation of the compounds.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual calanolides is achieved by HPLC. Normal-phase HPLC on a silica gel column or reversed-phase HPLC on a C18 column are commonly employed.[1] The specific solvent systems and gradients will vary depending on the specific calanolide being isolated.

In Vitro Anti-Trypanosoma cruzi Assay

The following protocol is a generalized method for assessing the in vitro activity of compounds against the intracellular amastigote stage of Trypanosoma cruzi.[8][9]

-

Cell Culture: Vero cells (or another suitable host cell line) are cultured in appropriate media and seeded into 96-well plates.

-

Infection: The cells are infected with trypomastigotes of a reporter-expressing strain of T. cruzi (e.g., expressing tdTomato) at a defined multiplicity of infection (e.g., 10).

-

Compound Treatment: After an incubation period to allow for parasite internalization, the cells are washed to remove extracellular parasites. Fresh media containing serial dilutions of the test compound (Calanolide E) is then added.

-

Incubation: The plates are incubated for a period of 3-4 days to allow for amastigote proliferation.

-

Quantification of Parasite Growth: The inhibition of amastigote growth is determined by measuring the fluorescence intensity of the reporter protein.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the compound concentration.

In Vitro Anti-Leishmania infantum Assay

This protocol outlines a general method for evaluating the in vitro efficacy of compounds against the intracellular amastigotes of Leishmania infantum.[10][11]

-

Host Cell Culture: A suitable macrophage cell line (e.g., THP-1) is cultured and differentiated into macrophages.[10] The cells are then seeded in 96-well plates.

-

Infection: The macrophages are infected with promastigotes of L. infantum.

-

Compound Treatment: After infection, the cells are treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).[10]

-

Assessment of Parasite Load: The number of intracellular amastigotes is determined. This can be done by microscopic counting after Giemsa staining or by using a fluorometric or colorimetric assay with reporter-expressing parasites.[10]

-

Data Analysis: The IC50 value is determined by analyzing the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action described for the calanolide class of compounds, particularly Calanolide A, is the non-nucleoside inhibition of HIV-1 reverse transcriptase (RT).[2][5][12] This inhibition is highly specific to HIV-1 RT, with little to no activity against HIV-2 RT or human DNA polymerases.[6]

Calanolides are unique among NNRTIs in that they appear to have two distinct binding sites on the HIV-1 RT enzyme.[5] This dual-binding capability may contribute to their potency and their activity against certain NNRTI-resistant viral strains.[3][13] The inhibition is characterized as a mixed-type inhibition, affecting both the Michaelis constant (Km) for the dNTP substrate and the maximum reaction velocity (Vmax).[3]

Currently, there is no specific information available in the scientific literature detailing the interaction of Calanolide E with specific cellular signaling pathways beyond its direct enzymatic inhibition of viral or parasitic targets.

Caption: Mechanism of action of Calanolide E as a non-nucleoside reverse transcriptase inhibitor.

Conclusion

Calanolide E, a natural coumarin compound, demonstrates significant potential as a therapeutic agent, particularly in the realm of antiparasitic drug discovery. While research into its specific anti-HIV and anticancer activities is less extensive than for its renowned sibling, Calanolide A, the existing data on its efficacy against Trypanosoma cruzi and Leishmania infantum warrant further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their exploration of this promising natural product. Future studies should focus on elucidating the precise molecular targets of Calanolide E in parasitic organisms, exploring its potential synergistic effects with other drugs, and conducting more comprehensive evaluations of its activity against a broader range of cancer cell lines and viral strains. The unique chemical scaffold of the calanolides continues to be a valuable source of lead compounds for the development of novel therapeutics.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, costatolide, and dihydrocostatolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calanolide A - Wikipedia [en.wikipedia.org]

- 6. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.uii.ac.id [journal.uii.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. Experimental models in Chagas disease: a review of the methodologies applied for screening compounds against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Calanolides, the naturally occurring anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Calanolide E in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Calanolides are a class of tetracyclic dipyranocoumarins, primarily isolated from plants of the genus Calophyllum, that have garnered significant interest for their potent anti-HIV activity.[1][2] While the biosynthesis of calanolides A, B, and C has been partially elucidated, the specific pathway leading to Calanolide E is not yet fully detailed in scientific literature. This guide synthesizes the current understanding of the general calanolide biosynthetic pathway as a framework for understanding the formation of Calanolide E. It outlines the precursor molecules, key enzymatic steps, and proposed chemical transformations. This document also presents a template for relevant quantitative data and outlines general experimental protocols for pathway elucidation, alongside visualizations of the proposed biosynthetic route and experimental workflows.

Proposed Biosynthetic Pathway of Calanolides

The biosynthesis of calanolides is believed to originate from the amino acid L-phenylalanine and proceeds through the phenylpropanoid pathway to form the core coumarin structure, which is then further modified.[1][3] The detailed knowledge of the specific enzymes involved in the later stages of calanolide biosynthesis is still in its early stages.[1]

Formation of the Umbelliferone Precursor

The initial steps of the pathway leading to the common precursor, umbelliferone (7-hydroxycoumarin), are well-established in plant secondary metabolism:

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL).

-

Hydroxylation to p-Coumaric Acid: trans-Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H).

-

Formation of Umbelliferone: p-Coumaric acid undergoes further hydroxylation and subsequent lactonization to form umbelliferone. This process involves enzymes such as 4-coumarate-CoA ligase and 4-coumaroyl 2′-hydroxylase.[1]

Formation of the Dipyranocoumarin Scaffold

From umbelliferone, the pathway branches to form the characteristic dipyranocoumarin structure of calanolides. While several routes have been proposed, a key intermediate is believed to be a dipetalolactone.[3][4] The reactions from umbelliferone are generally mediated by P450 monooxygenases and other non-P450 enzymes.[1][4]

Diversification to Calanolides

A 3-propyl-intermediate derived from the dipyranocoumarin scaffold is thought to be a crucial precursor to various calanolides.[1][3] The structural diversity among calanolides A, B, C, and by extension E, is likely achieved through a Wagner-Meerwein rearrangement reaction, followed by stereo- and regio-specific hydroxylations catalyzed by cytochrome P450 monooxygenases.[1][3][4]

Below is a diagram illustrating the proposed biosynthetic pathway leading to the calanolide backbone.

Quantitative Data

Specific quantitative data for the biosynthesis of Calanolide E, such as enzyme kinetics, metabolite concentrations, or gene expression levels, are not extensively available in the current literature. However, transcriptome analysis of Calophyllum brasiliense has identified candidate unigenes that may be involved in calanolide biosynthesis.[1] The table below is presented as a template for the types of quantitative data that are essential for a complete understanding and potential metabolic engineering of this pathway.

| Enzyme/Metabolite | Parameter | Value | Plant Source | Experimental Conditions | Reference |

| Phenylalanine ammonia-lyase (PAL) | Km | Data not available | C. brasiliense | Specify assay conditions | N/A |

| Cinnamate 4-hydroxylase (C4H) | Vmax | Data not available | C. brasiliense | Specify assay conditions | N/A |

| Putative P450 Monooxygenase 1 | Expression Level | Data not available | C. brasiliense | e.g., Leaf tissue, 25°C | N/A |

| Umbelliferone | Concentration | Data not available | C. brasiliense | e.g., µg/g dry weight | N/A |

| Calanolide E | Concentration | Data not available | C. brasiliense | e.g., µg/g dry weight | N/A |

Experimental Protocols

Detailed experimental protocols for the elucidation of the Calanolide E biosynthetic pathway have not been published. The following are generalized methodologies that would be employed in such research, based on studies of other plant secondary metabolite pathways.

Transcriptome Analysis for Gene Discovery

This protocol aims to identify candidate genes encoding the biosynthetic enzymes.

-

RNA Extraction: Isolate total RNA from various tissues (leaves, stems, roots) of a Calanolide E-producing Calophyllum species.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., RNA-seq) to generate a transcriptome dataset.

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Annotate the resulting unigenes by performing BLAST searches against public databases to identify sequences with homology to known biosynthetic enzymes (e.g., P450s, methyltransferases, etc.).

-

Differential Expression Analysis: Compare gene expression levels between high and low Calanolide E-producing tissues or conditions to identify candidate genes that are co-expressed with Calanolide E production.

Heterologous Expression and Enzyme Characterization

This protocol is used to confirm the function of candidate genes.

-

Gene Cloning: Amplify the full-length coding sequence of a candidate gene from cDNA.

-

Vector Construction: Clone the gene into an appropriate expression vector (e.g., for E. coli or yeast).

-

Heterologous Expression: Transform the expression vector into a suitable host organism and induce protein expression.

-

Protein Purification: Purify the recombinant enzyme using affinity chromatography.

-

Enzyme Assays: Perform in vitro assays using the purified enzyme with putative substrates (e.g., umbelliferone or other intermediates) and analyze the reaction products using HPLC or LC-MS to confirm enzymatic activity.

Metabolite Profiling

This protocol is for the identification and quantification of pathway intermediates.

-

Metabolite Extraction: Perform a solvent extraction (e.g., with methanol/dichloromethane) on plant tissues.[1]

-

Chromatographic Separation: Separate the extracted metabolites using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Mass Spectrometry Analysis: Detect and identify the metabolites using a mass spectrometer (MS), often coupled to the chromatography system (LC-MS).

-

Quantification: Quantify the concentration of Calanolide E and its putative precursors by comparing with authentic standards.

The logical workflow for elucidating a biosynthetic pathway like that of Calanolide E is depicted in the diagram below.

Conclusion and Future Directions

The biosynthesis of Calanolide E in plants is an area that requires further dedicated research. The proposed pathway, based on the biosynthesis of other calanolides, provides a solid foundation for future studies. The immediate priorities should be the identification and characterization of the specific cytochrome P450 monooxygenases and other enzymes responsible for the later, diversifying steps of the pathway. A combination of transcriptomics, proteomics, and metabolomics, coupled with functional gene characterization, will be essential to fully elucidate the synthesis of this pharmacologically important molecule. Such knowledge is critical for enabling metabolic engineering approaches to enhance the production of Calanolide E in either its native plant species or in microbial hosts.

References

- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calanolide A - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Initial Biological Activity Screening of Calanolide E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E is a naturally occurring tetracyclic coumarin belonging to the calanolide class of compounds. Isolated from various species of the Calophyllum genus, this class of molecules has garnered significant interest within the drug discovery community, primarily driven by the potent anti-HIV activity of its flagship member, Calanolide A. This technical guide provides a comprehensive overview of the initial biological activity screening of Calanolide E, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Data Summary

The initial biological evaluation of Calanolide E and its diastereoisomers, Calanolide E1 and E2, has revealed a spectrum of activities across different therapeutic areas. The following tables summarize the quantitative data obtained from these preliminary screenings.

| Compound | Cell Line | Activity Type | IC50 (µg/mL) |

| Calanolide E | HeLa (Cervical Cancer) | Cytotoxicity | 2.86[1][2] |

| Table 1: Cytotoxic Activity of Calanolide E |

| Compound | Bacterial Strain | Activity Type | MIC (mg/mL) |

| Calanolide E | Bacillus cereus | Antibacterial | 0.25 - 0.50[3][4] |

| Calanolide E | Bacillus megaterium | Antibacterial | 0.25 - 0.50[3][4] |

| Calanolide E | Bacillus pumilus | Antibacterial | 0.25 - 0.50[3][4] |

| Calanolide E | Bacillus subtilis | Antibacterial | 0.25 - 0.50[3][4] |

| Table 2: Antibacterial Activity of Calanolide E |

| Compound | Parasite | Activity Type | EC50 (µM) | Selectivity Index (SI) |

| Calanolide E1 | Trypanosoma cruzi (amastigote) | Antiparasitic | 12.1[5] | >24.4[5] |

| Calanolide E2 | Trypanosoma cruzi (amastigote) | Antiparasitic | 8.2[5] | - |

| Calanolide E1 | Leishmania infantum (amastigote) | Antiparasitic | 37.1[5] | >6.9[5] |

| Calanolide E2 | Leishmania infantum (amastigote) | Antiparasitic | 29.1[5] | - |

| Table 3: Antiparasitic Activity of Calanolide E1 and E2 |

Experimental Protocols

Cytotoxicity Assay against HeLa Cells

The cytotoxic activity of Calanolide E against the HeLa human cervical cancer cell line was determined using a microtiter plate-based assay.

Methodology:

-

Cell Culture: HeLa cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Calanolide E was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which was then serially diluted with the culture medium to obtain the desired test concentrations.

-

Assay Procedure:

-

HeLa cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The culture medium was then replaced with fresh medium containing various concentrations of Calanolide E. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) were included.

-

The plates were incubated for 72 hours.

-

-

Viability Assessment: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

MTT solution was added to each well and incubated for 4 hours.

-

The resulting formazan crystals were dissolved in DMSO.

-

The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility Test (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of Calanolide E against various Bacillus species was determined using the broth microdilution method.

Methodology:

-

Bacterial Strains and Culture Conditions: The tested Bacillus strains were cultured in Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The suspensions were then diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.

-

Compound Preparation: Calanolide E was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate.

-

Assay Procedure:

-

An equal volume of the standardized bacterial inoculum was added to each well containing the serially diluted Calanolide E.

-

A positive control (broth with inoculum) and a negative control (broth only) were included on each plate.

-

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of Calanolide E that completely inhibited visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Antiparasitic Activity Assay against Trypanosoma cruzi and Leishmania infantum

The in vitro activity of Calanolides E1 and E2 against the intracellular amastigote forms of T. cruzi and L. infantum was evaluated.

Methodology:

-

Parasite and Host Cell Culture:

-

T. cruzi (Y strain) trypomastigotes were obtained from the supernatant of infected LLC-MK2 cells.

-

L. infantum promastigotes were cultured in M-199 medium.

-

Peritoneal macrophages were harvested from BALB/c mice and used as host cells.

-

-

Assay for T. cruzi:

-

Peritoneal macrophages were seeded in 96-well plates and infected with trypomastigotes.

-

After 24 hours, the medium was replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates were incubated for 48 hours.

-

The cells were then fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages was counted.

-

-

Assay for L. infantum:

-

Peritoneal macrophages were seeded in 96-well plates and infected with stationary-phase promastigotes.

-

After 24 hours, the medium was replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates were incubated for 72 hours.

-

The cells were fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages was determined.

-

-

Data Analysis: The EC50 value, representing the concentration that inhibited 50% of the parasite proliferation, was calculated from a dose-response curve. The selectivity index (SI) was calculated as the ratio of the cytotoxic concentration against host cells (CC50) to the EC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxic activity of Calanolide E.

General Signaling Pathway for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

While the specific mechanism of action for Calanolide E against HIV has not been fully elucidated, it is hypothesized to function as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), similar to other calanolides.

Caption: Hypothesized mechanism of action for Calanolide E as an NNRTI.

Conclusion

The initial biological screening of Calanolide E and its diastereoisomers has revealed promising activities in the areas of oncology, antibacterials, and antiparasitics. The provided data and experimental protocols serve as a critical starting point for further investigation into the therapeutic potential of this natural product. Future research should focus on elucidating the specific molecular targets and mechanisms of action, as well as expanding the screening to include antiviral and anti-inflammatory models to fully characterize the bioactivity profile of Calanolide E. The structural similarities to other bioactive calanolides suggest that further exploration of this compound is warranted.

References

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. Chemical constituents and biological activities of Calophyllum inophyllum L. and Calophyllum soulattri burm. ex F. mull - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential [mdpi.com]

Calanolide E: A Technical Whitepaper on its Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E belongs to a class of naturally occurring non-nucleoside reverse transcriptase inhibitors (NNRTIs) derived from the Calophyllum species of tropical trees. While its close analog, Calanolide A, has been more extensively studied, Calanolide E is also recognized for its anti-HIV activity. This technical guide provides an in-depth overview of the presumed antiviral mechanism of action of Calanolide E, drawing heavily on the comprehensive research available for Calanolide A as a representative of this class of compounds. The structural similarity between these molecules suggests a congruent mechanism of action, primarily targeting the HIV-1 reverse transcriptase enzyme.

Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Calanolides are potent and specific inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle responsible for converting the viral RNA genome into DNA.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs bind to a different, allosteric site on the enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function.

The calanolide class of compounds, including Calanolide A and its analogs, exhibits a unique "mixed-type" inhibition of HIV-1 RT. This means they affect both the maximum reaction rate (Vmax) and the substrate (dTTP) binding affinity (Km) of the enzyme.[3][4]

Unique Binding Characteristics

A distinguishing feature of Calanolide A, and likely Calanolide E, is its ability to bind to two distinct sites on the HIV-1 RT enzyme, a property not observed with many other NNRTIs.[5][6][7] These binding sites are:

-

The NNRTI Binding Pocket: This is the conventional binding site for most NNRTIs.

-

A Second, Atypical Site: Evidence suggests a second binding location near the dNTP binding site and the pyrophosphate binding site.[5][6]

This dual-site binding potential may contribute to its robust inhibitory activity and its efficacy against certain drug-resistant viral strains.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-HIV-1 activities of Calanolide A and related compounds. Data for Calanolide E is limited, but the available information for its analogs provides a strong indication of its potential potency.

| Compound | Assay Type | Cell Line/Enzyme | Measurement | Value (µM) | Reference |

| (+)-Calanolide A | Cytopathic Effect Inhibition | Various HIV-1 strains | EC50 | 0.10 - 0.17 | [8] |

| Cytopathic Effect Inhibition | HIV-1 | EC50 | 0.1 | [2] | |

| HIV-1 RT Inhibition | Recombinant HIV-1 RT | IC50 | 3.965 | [1] | |

| (-)-Calanolide B (Costatolide) | Cytopathic Effect Inhibition | HIV-1 | EC50 | 0.4 | [2] |

| (±)-11-demethyl-calanolide A | HIV-1 RT Inhibition | Recombinant HIV-1 RT | IC50 | 3.028 | [1] |

| Cytopathic Effect Inhibition | MT-4 cells (HIV-1 IIIB) | IC50 | 1.081 | [1] |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the proposed mechanism of action of Calanolides on the HIV-1 reverse transcription process.

Caption: Mechanism of Calanolide E action on HIV-1 Reverse Transcriptase.

Experimental Protocols

The evaluation of the antiviral activity of compounds like Calanolide E typically involves a series of in vitro assays. Below is a generalized protocol for two key experimental workflows.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified HIV-1 RT.

Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer such as poly(rA)-oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP).

-

Compound Addition: The test compound (Calanolide E) is added to the reaction mixture at various concentrations.

-

Enzyme Addition and Incubation: The reaction is initiated by adding purified recombinant HIV-1 RT and incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated.

-

Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV-1 infection.

Caption: Workflow for a Cell-Based Cytopathic Effect Inhibition Assay.

Methodology:

-

Cell Plating: Susceptible human T-cell lines (e.g., MT-4 or CEM-SS) are plated in microtiter plates.

-

Compound Addition: The test compound is added to the cells in a series of dilutions.

-

Viral Infection: The cells are then infected with a laboratory-adapted strain of HIV-1. Control wells include uninfected cells and infected, untreated cells.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects in the untreated, infected cells (typically 4-6 days).

-

Viability Assessment: A viability reagent, such as MTT or XTT, is added to the wells. This reagent is converted to a colored formazan product by metabolically active (living) cells.

-

Data Analysis: The absorbance of the colored product is measured using a spectrophotometer. The EC50 (the concentration that protects 50% of cells from viral cytopathicity) and the CC50 (the concentration that is toxic to 50% of the cells) are calculated to determine the compound's therapeutic index (CC50/EC50).

Conclusion

Calanolide E, as a member of the calanolide family of compounds, is a promising antiviral agent with a mechanism of action centered on the allosteric inhibition of HIV-1 reverse transcriptase. Its presumed unique binding characteristics, similar to those of Calanolide A, may offer advantages in overcoming certain forms of drug resistance. Further detailed enzymatic and cell-based studies specifically on Calanolide E are warranted to fully elucidate its therapeutic potential and confirm its precise mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel NNRTI candidates.

References

- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, costatolide, and dihydrocostatolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Calanolide A - Wikipedia [en.wikipedia.org]

- 6. Kinetic analysis of inhibition of human immunodeficiency virus type-1 reverse transcriptase by calanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Calanolide E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E, a member of the tetracyclic 4-substituted dipyranocoumarin class of natural products, has emerged as a compound of interest in preliminary in vitro studies for its potential therapeutic applications.[1][2] Isolated from plants of the Calophyllum genus, calanolides have been historically investigated for their anti-HIV properties.[1][2] However, recent research has highlighted the broader biological activity of these compounds, with Calanolide E and its isomers demonstrating notable antiparasitic and antibacterial effects. This technical guide provides a comprehensive summary of the available preliminary in vitro data on Calanolide E, detailed experimental methodologies for the key assays cited, and visualizations of relevant workflows and potential signaling pathways.

Quantitative Data Summary

The in vitro bioactivity of Calanolide E and its isomers has been quantified against parasitic protozoa and bacteria. The following tables summarize the reported efficacy and cytotoxicity data.

Antiparasitic Activity

| Compound | Parasite | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Calanolide E1 | Trypanosoma cruzi (amastigotes) | In vitro | 12.1 | >200 | >16.5 | Silva et al., 2020[1] |

| Calanolide E2 | Trypanosoma cruzi (amastigotes) | In vitro | 8.2 | >200 | >24.4 | Silva et al., 2020[1] |

| Calanolide E1 | Leishmania infantum (amastigotes) | In vitro | 37.1 | >200 | >5.4 | Silva et al., 2020[1] |

| Calanolide E2 | Leishmania infantum (amastigotes) | In vitro | 29.1 | >200 | >6.9 | Silva et al., 2020[1] |

Antibacterial Activity

| Compound | Bacterial Strains | Assay Type | MIC (mg/mL) | Reference |

| Calanolide E | Bacillus species | In vitro | 0.25 - 0.50 | Tee et al., 2018 |

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies of Calanolide E.

Antiparasitic Assays: Trypanosoma cruzi and Leishmania infantum

Cell and Parasite Culture:

-

Host Cells: Murine peritoneal macrophages are a commonly used host cell line for these assays.

-

Trypanosoma cruzi: Epimastigotes of a specified strain (e.g., Y strain) are cultured in liver infusion tryptose (LIT) medium supplemented with fetal bovine serum (FBS) at 28°C. Tryptomastigotes are obtained from the supernatant of infected LLC-MK2 cells.

-

Leishmania infantum: Promastigotes of a specific strain (e.g., MHOM/BR/74/PP75) are maintained in M-199 medium with supplements at 25°C. Amastigotes are obtained from the spleens of previously infected hamsters.

Intracellular Amastigote Assay:

-

Peritoneal macrophages are harvested and plated in 96-well microplates at a density of 1 x 10^5 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Macrophages are then infected with trypomastigotes of T. cruzi or promastigotes of L. infantum at a parasite-to-cell ratio of 10:1.

-

After a 24-hour incubation period, the medium is replaced with fresh medium containing serial dilutions of Calanolide E1 and E2. A positive control (e.g., benznidazole for T. cruzi, amphotericin B for L. infantum) and a negative control (vehicle) are included.

-

The plates are incubated for an additional 96 hours.

-

The cells are then fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by counting under a light microscope.

-

The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of intracellular parasites by 50% compared to the untreated control.

Cytotoxicity Assay

Cell Culture:

-

NCTC clone 929 cells (a mouse fibroblast cell line) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

MTT Assay:

-

NCTC cells are plated in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.

-

The medium is replaced with fresh medium containing various concentrations of Calanolide E1 and E2.

-

After a 48-hour incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in RPMI-1640) is added to each well.

-

The plates are incubated for 3 hours at 37°C.

-

The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50% relative to the untreated control.

Antibacterial Assay

Bacterial Strains and Culture:

-

Bacillus species are grown in Mueller-Hinton broth.

Minimum Inhibitory Concentration (MIC) Assay:

-

A two-fold serial dilution of Calanolide E is prepared in a 96-well microplate.

-

A standardized inoculum of the Bacillus species is added to each well.

-

The plates are incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of natural products like Calanolide E for antiparasitic activity.

Caption: General workflow for in vitro screening of Calanolide E.

Potential Signaling Pathway

While the precise mechanism of action for Calanolide E's antiparasitic activity is yet to be fully elucidated, a plausible target is the modulation of host macrophage signaling pathways that are crucial for parasite survival. The following diagram depicts a simplified representation of a key macrophage signaling pathway involved in the response to Leishmania infection, which could be a potential target for compounds like Calanolide E.

Caption: Potential modulation of macrophage signaling by Calanolide E.

Discussion and Future Directions

The preliminary in vitro data for Calanolide E and its isomers are promising, particularly their activity against the intracellular amastigote forms of T. cruzi and L. infantum with favorable selectivity indices. The weak antibacterial activity against Bacillus species suggests a degree of specificity in its biological effects.

The primary mechanism of action for other well-studied calanolides, such as Calanolide A, is the inhibition of HIV-1 reverse transcriptase.[2] However, this mechanism is not applicable to the observed antiparasitic and antibacterial activities of Calanolide E. Therefore, further research is imperative to elucidate the specific molecular targets and signaling pathways modulated by Calanolide E in parasitic and bacterial cells, as well as in host cells during infection.

Future in vitro studies should aim to:

-

Expand the panel of parasitic and bacterial strains to determine the broader spectrum of activity.

-

Investigate the potential for synergistic effects when combined with existing antiparasitic and antibacterial drugs.

-

Conduct detailed mechanistic studies to identify the molecular targets of Calanolide E. This could involve techniques such as target-based screening, proteomics, and transcriptomics.

-

Explore the potential immunomodulatory effects of Calanolide E on host cells, particularly macrophages, to understand if it enhances the host's innate ability to clear infections.

References

Calanolide E: A Technical Whitepaper on its Anti-HIV-1 Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the anti-HIV-1 activity of Calanolide E, a natural product belonging to the pyranocoumarin class of compounds. While its analogues, Calanolide A and B, have been the subject of extensive research, this guide consolidates the available technical information on Calanolide E.

Introduction

Calanolide E is a tetracyclic dipyranocoumarin isolated from the tropical rainforest tree Calophyllum lanigerum.[1] It was first identified as part of a bioassay-guided fractionation of an extract from this plant, a screening program that also led to the discovery of the potent anti-HIV-1 agents Calanolide A and B.[1] The calanolides represent a novel class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), distinguished by their unique mechanism of action and activity against certain drug-resistant HIV-1 strains.[1] While Calanolide E demonstrated anti-HIV-1 activity in initial studies, it was found to be less potent than its better-known counterparts.[1]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

The primary mechanism of anti-HIV-1 action for the calanolide class of compounds is the inhibition of the viral enzyme, reverse transcriptase (RT).[1] As NNRTIs, calanolides bind to an allosteric site on the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. This process is illustrated in the signaling pathway diagram below.

Antiviral Activity

Initial screening of compounds isolated from Calophyllum lanigerum revealed that while Calanolide A and B were potent inhibitors of HIV-1 replication, Calanolide E exhibited a lower level of activity.[1] Specific quantitative data for Calanolide E (e.g., EC50, IC50, CC50) is not detailed in the available scientific literature, which has primarily focused on the more active analogues. For context, the reported values for Calanolide A and B are provided below.

| Compound | 50% Effective Concentration (EC50) | 50% Inhibitory Concentration (IC50) | 50% Cytotoxic Concentration (CC50) | Therapeutic Index (TI = CC50/EC50) | Virus Strain | Cell Line | Reference |

| Calanolide A | 0.1 µM | Not Reported | 20 µM | 200 | HIV-1 | CEM-SS | [1][2] |

| Calanolide B | 0.4 µM | Not Reported | Not Reported | Not Reported | HIV-1 | CEM-SS | [1] |

| Calanolide E | Low Activity | Not Reported | Not Reported | Not Reported | HIV-1 | CEM-SS | [1] |

| Table 1: In Vitro Anti-HIV-1 Activity of Calanolides. |

Experimental Protocols

The following are representative protocols for the key assays used to determine the anti-HIV-1 activity of compounds like Calanolide E. These are based on standard methodologies employed during the period of its initial discovery.

In Vitro Anti-HIV-1 Cytopathicity Assay (XTT Method)

This assay measures the ability of a compound to protect host cells from the cytopathic (cell-killing) effects of HIV-1 infection. Cell viability is determined by the metabolic conversion of the tetrazolium salt XTT into a colored formazan product.

Materials:

-

CEM-SS cells (or other susceptible human T-cell line)

-

HIV-1 viral stock

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

Calanolide E (dissolved in DMSO)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution

-

Phenazine methosulfate (PMS)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Plating: Seed CEM-SS cells into a 96-well plate at a density of 2.5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Addition: Add serial dilutions of Calanolide E (in triplicate) to the wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only).

-

Viral Infection: Add HIV-1 stock to all wells except the "cell control" wells at a multiplicity of infection (MOI) sufficient to cause significant cytopathic effects in 3-5 days.

-

Incubation: Incubate the plates at 37°C in a humidified, 5% CO2 atmosphere for 3-5 days.

-

XTT Staining:

-

Prepare a fresh XTT/PMS solution.

-

Add 50 µL of the XTT/PMS solution to each well.

-

Incubate for 4 hours at 37°C to allow for formazan development.

-

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 (protecting the culture by 50%) and CC50 (reducing viability of uninfected cells by 50%) are determined from the dose-response curves.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is an enzymatic assay to directly measure the inhibitory effect of a compound on the activity of purified recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)

-

Calanolide E (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, poly(rA)-oligo(dT), and a serial dilution of Calanolide E.

-

Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to initiate the reaction. Include controls with no enzyme and no compound.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Quenching: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice and collect it by vacuum filtration onto glass fiber filters.

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. The IC50 value is determined from the dose-response curve.

Experimental and Screening Workflow

The general workflow for screening natural products for anti-HIV-1 activity, leading to the identification of compounds like Calanolide E, is outlined below.

Conclusion

Calanolide E is a naturally occurring pyranocoumarin that demonstrates anti-HIV-1 activity, albeit at a lower potency than its well-studied analogues Calanolide A and B. Its mechanism of action is consistent with other members of its class, functioning as a non-nucleoside reverse transcriptase inhibitor. While the lack of detailed quantitative data has limited its progression in drug development, the calanolide scaffold remains an important chemotype in the search for novel anti-HIV agents. Further investigation into the structure-activity relationships of less potent analogues like Calanolide E could still provide valuable insights for the design of future NNRTI therapeutics.

References

Antimicrobial Properties of Calanolide E Against Bacillus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial properties of Calanolide E, a naturally occurring dipyranocoumarin, against various Bacillus species. This document synthesizes available quantitative data, details relevant experimental protocols, and presents a visual representation of the workflow used in these antimicrobial assessments.

Introduction to Calanolide E

Calanolide E is a member of the calanolide family of compounds, which are tetracyclic 4-substituted dipyranocoumarins.[1] These natural products are primarily isolated from plants of the genus Calophyllum.[1] While the most well-known compound in this class, Calanolide A, has been investigated for its anti-HIV-1 activity, other calanolides, including Calanolide E, have been explored for a broader range of pharmacological activities.[1] Calanolide E was isolated from the stem bark of Calophyllum wallichianum.[2][3] This guide focuses specifically on its activity against bacteria belonging to the genus Bacillus, a diverse group of Gram-positive bacteria that includes both pathogenic and industrially important species.

Quantitative Antimicrobial Data

Research into the direct effects of purified Calanolide E against Bacillus species has demonstrated weak inhibitory activity. The compound was not found to be bactericidal against the tested strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for four different Bacillus species. The results are summarized in the table below.

| Bacillus Species | Minimum Inhibitory Concentration (MIC) of Calanolide E (mg/mL) |

| Bacillus cereus | 0.25 - 0.50 |

| Bacillus megaterium | 0.25 - 0.50 |

| Bacillus pumilus | 0.25 - 0.50 |

| Bacillus subtilis | 0.25 - 0.50 |

Data sourced from Tee et al., 2018.[3]

In the same study, the crude hexane and chloroform extracts of Calophyllum wallichianum showed moderate inhibition against all four bacteria, with MIC values ranging from 0.156 to 1.25 mg/mL.[2] However, Calanolide E itself did not exhibit any bactericidal activity.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Calanolide E's antimicrobial properties against Bacillus species.

Disc Diffusion Test

The disc diffusion test is a qualitative method used to screen for antimicrobial activity.

-

Bacterial Inoculum Preparation: A suspension of the test Bacillus species is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of Calanolide E. These discs are then placed on the surface of the inoculated agar plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Result Interpretation: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly employed.

-

Preparation of Test Substance: A stock solution of Calanolide E is prepared and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the test Bacillus species at a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (broth with bacteria, no Calanolide E) and negative (broth only) growth controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Result Determination: The MIC is determined as the lowest concentration of Calanolide E in which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that showed no visible growth.

-

Plating: The aliquot is plated onto a fresh Mueller-Hinton agar plate.

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours.

-

Result Determination: The MBC is the lowest concentration of Calanolide E that results in no bacterial growth on the agar plate, indicating that the bacteria have been killed.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial properties of a test compound like Calanolide E against bacterial strains.

Caption: Workflow for antimicrobial susceptibility testing of Calanolide E against Bacillus species.

Conclusion

Based on the currently available scientific literature, Calanolide E exhibits weak bacteriostatic activity against Bacillus cereus, Bacillus megaterium, Bacillus pumilus, and Bacillus subtilis, with MIC values in the range of 0.25 to 0.50 mg/mL.[3] It has not been shown to have bactericidal effects against these species.[2] While extracts from the source plant, Calophyllum wallichianum, have demonstrated moderate anti-Bacillus activity, the contribution of Calanolide E to this broader activity appears to be limited.[2] Further research, including structure-activity relationship studies and investigations into potential synergistic effects with other antimicrobial agents, would be necessary to fully elucidate the therapeutic potential, if any, of Calanolide E in the context of Bacillus infections. There is currently no known specific signaling pathway associated with the antimicrobial action of Calanolide E against Bacillus species.

References

- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry of Calophyllum andersonii and Calophyllum wallichianum and their antibacterial activities - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 3. Item - A new coumarin from stem bark of Calophyllum wallichianum - Taylor & Francis Group - Figshare [tandf.figshare.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Calanolide E from Calophyllum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E is a naturally occurring pyranocoumarin that has garnered interest within the scientific community for its potential therapeutic properties. It is a member of the calanolide family of compounds, some of which have demonstrated significant biological activity. Calanolide E has been isolated from several species of the tropical tree genus Calophyllum, including Calophyllum lanigerum, Calophyllum teysmannii, and Calophyllum wallichianum. This document provides detailed application notes and standardized protocols for the extraction and isolation of Calanolide E from these plant sources, intended to support research and drug development efforts. The protocols described herein are based on established phytochemical methodologies and aim to provide a reproducible framework for obtaining Calanolide E for further study.

Data Presentation: Quantitative Analysis of Calanolide E Extraction

The following table summarizes the key quantitative parameters from various reported extraction protocols for calanolides. It is important to note that specific yield data for Calanolide E is often not reported in isolation but as part of a broader phytochemical analysis.

| Calophyllum Species | Plant Part | Extraction Solvent | Extraction Method | Yield of Calanolide E (or related compounds) | Reference |

| Calophyllum lanigerum var. austrocoriaceum | Fruits and Twigs | Dichloromethane:Methanol (1:1) | Maceration/Percolation | Not specified | [Kashman et al., 1992] |

| Calophyllum teysmannii var. inophylloide | Stem Bark | Not specified | Not specified | Not specified | [McKee et al., 1996] |

| Calophyllum wallichianum | Stem Bark | Hexane and Chloroform | Sequential Maceration | Not specified | [Phytochemical analysis of Calophyllum wallichianum] |

| Calophyllum polyanthum | Seeds | 95% Ethanol | Soaking at room temperature | Not specified for Calanolide E, but detailed for other coumarins | [Ma et al., 2004] |

Note: The lack of specific quantitative yield data for Calanolide E highlights a gap in the current literature and presents an opportunity for further research.

Experimental Protocols

Protocol 1: General Protocol for the Extraction and Isolation of Calanolide E from Calophyllum lanigerum

This protocol is a generalized procedure based on the initial discovery and subsequent isolations of calanolides.

1. Plant Material Collection and Preparation:

-